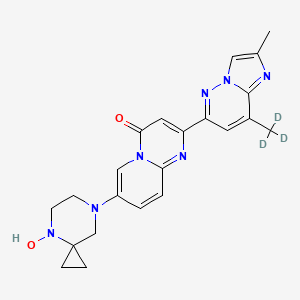
Risdiplam-hydroxylate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Risdiplam-hydroxylate-d3 is a compound related to risdiplam, an orally administered small molecule that modifies pre-mRNA splicing of the survival motor neuron 2 (SMN2) gene. This modification increases the production of functional SMN protein, which is crucial for the treatment of spinal muscular atrophy (SMA) .
Méthodes De Préparation
The preparation of risdiplam-hydroxylate-d3 involves synthetic routes that include the formation of crystalline polymorphs. The process typically involves several steps, including the use of specific reagents and conditions to achieve the desired crystalline form . Industrial production methods focus on optimizing these processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Risdiplam-hydroxylate-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include flavin monooxygenases (FMO1 and FMO3) and cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7) . The major products formed from these reactions are metabolites that retain the therapeutic activity of the parent compound.
Applications De Recherche Scientifique
Risdiplam-hydroxylate-d3 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of mRNA splicing and the development of small molecule splicing modifiers. In biology and medicine, it is crucial for understanding and treating spinal muscular atrophy by increasing the levels of functional SMN protein . Industrial applications include the production of therapeutic agents for SMA and potentially other genetic disorders.
Mécanisme D'action
The mechanism of action of risdiplam-hydroxylate-d3 involves the modification of SMN2 pre-mRNA splicing, leading to increased production of functional SMN protein. This process is facilitated by the binding of the compound to specific sites on the pre-mRNA, enhancing the inclusion of exon 7 in the final mRNA transcript . The molecular targets involved include the SMN2 gene and various splicing factors.
Comparaison Avec Des Composés Similaires
Risdiplam-hydroxylate-d3 is unique compared to other similar compounds due to its oral bioavailability and specific mechanism of action. Similar compounds include nusinersen and onasemnogene abeparvovec, which also target the SMN2 gene but differ in their administration routes and molecular mechanisms . Nusinersen requires intrathecal administration, while onasemnogene abeparvovec is a gene therapy delivered via viral vectors.
Propriétés
Formule moléculaire |
C22H23N7O2 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)-2-[2-methyl-8-(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3 |
Clé InChI |
QDCCRWMQPQCJSO-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
SMILES canonique |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


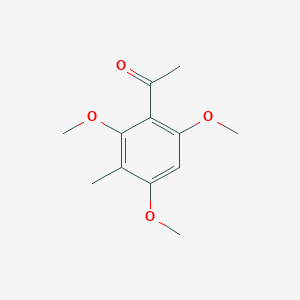
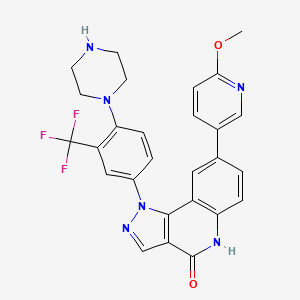
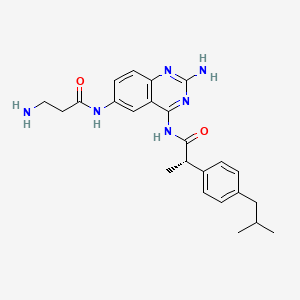

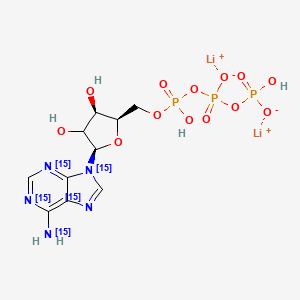
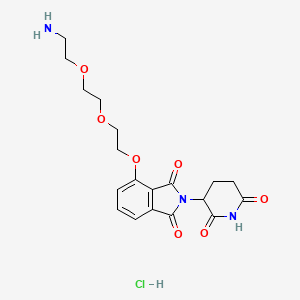
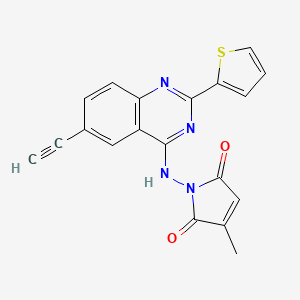
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
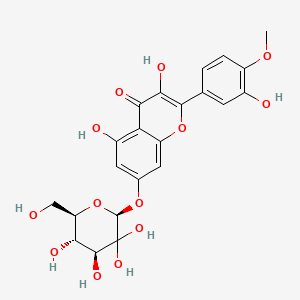

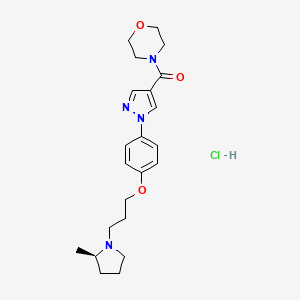

![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
